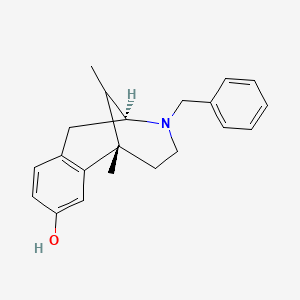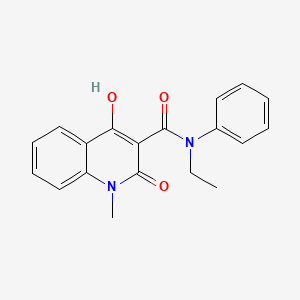
Bismuth disodium pentaiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth disodium pentaiodide is a chemical compound with the molecular formula BiI₅Na₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high molecular weight and its ability to form complex structures with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth disodium pentaiodide can be synthesized through the reaction of bismuth triiodide (BiI₃) with sodium iodide (NaI) in an appropriate solvent. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound. The general reaction is as follows: [ \text{BiI}_3 + 2\text{NaI} \rightarrow \text{BiI}_5\text{Na}_2 ]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth disodium pentaiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The iodide ions in the compound can be substituted with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce bismuth oxides, while reduction may yield bismuth metal or lower oxidation state bismuth compounds.
Wissenschaftliche Forschungsanwendungen
Bismuth disodium pentaiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial and anticancer treatments.
Industry: this compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which bismuth disodium pentaiodide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Bismuth disodium pentaiodide can be compared with other bismuth compounds, such as bismuth triiodide (BiI₃) and bismuth oxychloride (BiOCl). While these compounds share some similarities, this compound is unique in its structure and reactivity. For example:
Bismuth triiodide (BiI₃): This compound is a precursor for the synthesis of this compound and has different reactivity and applications.
Bismuth oxychloride (BiOCl): Known for its use in cosmetics and pigments, this compound has distinct properties compared to this compound.
Eigenschaften
CAS-Nummer |
53778-50-0 |
|---|---|
Molekularformel |
BiI5Na2-3 |
Molekulargewicht |
889.4823 g/mol |
InChI |
InChI=1S/Bi.5HI.2Na/h;5*1H;;/q;;;;;;2*+1/p-5 |
InChI-Schlüssel |
HWUSRLIJDBLLMQ-UHFFFAOYSA-I |
Kanonische SMILES |
[Na+].[Na+].[I-].[I-].[I-].[I-].[I-].[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


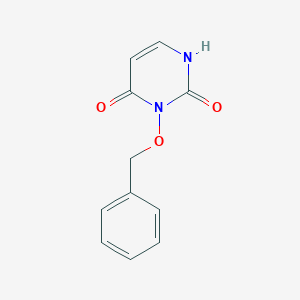
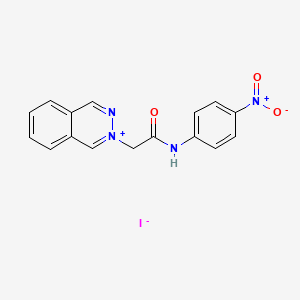
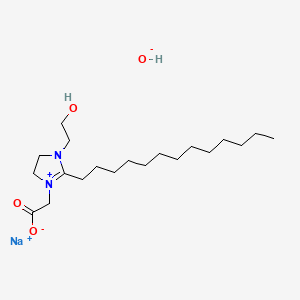
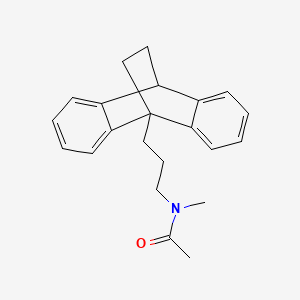
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
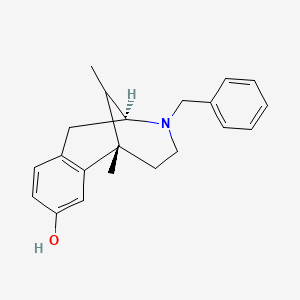
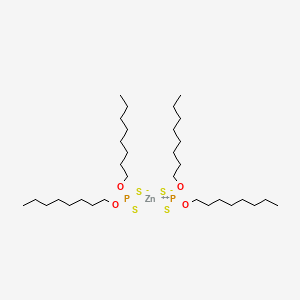
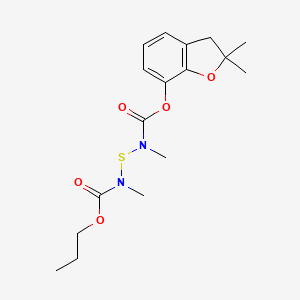
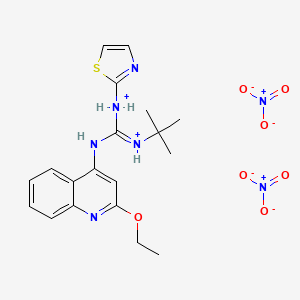
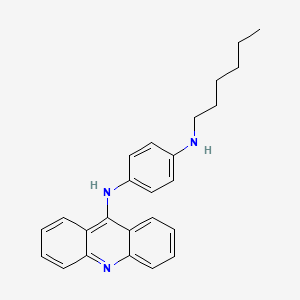
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
